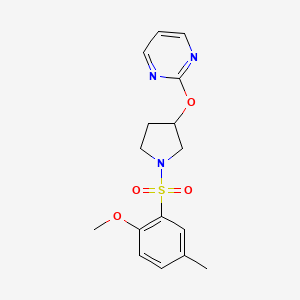

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a pyrrolidine moiety, which is further substituted with a 2-methoxy-5-methylphenylsulfonyl group

Properties

IUPAC Name |

2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-12-4-5-14(22-2)15(10-12)24(20,21)19-9-6-13(11-19)23-16-17-7-3-8-18-16/h3-5,7-8,10,13H,6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGOEXDQOGIEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine intermediate, which is then coupled with the pyrimidine ring. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine moiety may enhance binding affinity and specificity. The methoxy and sulfonyl groups can further modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 2-((1-((2-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Uniqueness

The unique combination of the methoxy, methyl, and sulfonyl groups in 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine imparts distinct chemical and biological properties. These modifications can enhance the compound’s solubility, stability, and binding interactions, making it a valuable tool in various research applications.

Biological Activity

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The structure features a pyrimidine core linked to a pyrrolidine moiety via an ether bond, with a sulfonyl group attached to a methoxy-substituted phenyl ring. This unique configuration suggests multiple sites for biological interaction.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₄S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2034281-05-3 |

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrimidine and pyrrolidine exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study: COX Inhibition

In vitro assays have shown that certain derivatives possess IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib . This suggests that the compound may offer therapeutic benefits in treating inflammatory conditions.

Analgesic Activity

The analgesic properties of similar compounds have also been investigated. For instance, compounds with structural similarities have shown effective pain relief in animal models, demonstrating ED50 values (effective dose for 50% response) as low as 2 mg/kg . This highlights the compound's potential as a non-steroidal anti-inflammatory drug (NSAID).

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Quinoline derivatives, which share structural features with the target compound, have been noted for their ability to inhibit bacterial growth and could provide insights into the antimicrobial efficacy of this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrrolidine : Starting with commercially available precursors, the pyrrolidine ring can be formed through cyclization reactions.

- Sulfonation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.

- Pyrimidine Coupling : Finally, the pyrimidine moiety is linked via an ether bond to complete the synthesis.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrrolidine Formation | Cyclization | Amine precursors |

| Sulfonation | Nucleophilic substitution | Sulfonyl chloride |

| Ether Bond Formation | Condensation | Pyrimidine derivatives |

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a pyrimidine core linked via an ether bond to a pyrrolidine ring, which is substituted with a sulfonyl group attached to a 2-methoxy-5-methylphenyl moiety. The sulfonyl group enhances electrophilicity, making it reactive toward nucleophilic agents, while the methoxy and methyl groups on the phenyl ring influence steric and electronic properties, affecting solubility and binding interactions. X-ray crystallography (e.g., single-crystal studies) is critical for confirming spatial arrangements and bond angles .

Q. What synthetic routes are commonly employed for its preparation?

A multi-step synthesis typically involves:

- Step 1: Sulfonylation of pyrrolidine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 65°C) to form the sulfonyl-pyrrolidine intermediate.

- Step 2: Etherification of the pyrrolidine hydroxyl group with a halogenated pyrimidine (e.g., 2-chloropyrimidine) using a coupling agent like NaH or Cs₂CO₃ in anhydrous THF.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in ≥95% purity .

Q. What safety protocols are essential for laboratory handling?

Q. How is structural integrity confirmed post-synthesis?

- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon connectivity.

- High-Resolution Mass Spectrometry (HRMS): For exact mass confirmation.

- X-Ray Diffraction: Single-crystal analysis resolves stereochemical ambiguities (e.g., pyrrolidine ring conformation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (THF) to balance reactivity and solubility.

- Catalyst Selection: Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for enhanced sulfonylation efficiency.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and side products .

Q. What computational methods predict its biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases, proteases) based on sulfonamide-protein interactions.

- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity data from analogs .

Q. How should contradictions in reported bioactivity data be resolved?

- Reproducibility Studies: Replicate assays under standardized conditions (e.g., cell lines, incubation time).

- Meta-Analysis: Compare IC₅₀ values across studies while controlling for variables like solvent (DMSO concentration) and assay temperature .

Q. What strategies resolve dynamic structural ambiguities in spectroscopic data?

- VT-NMR (Variable Temperature NMR): Analyze conformational changes in the pyrrolidine ring at different temperatures.

- 2D NOESY: Identify through-space interactions to confirm stereochemistry .

Q. How can in vitro assays evaluate its enzyme inhibition potential?

- Kinase Inhibition Assay: Use a fluorescence-based ADP-Glo™ kit to measure ATP consumption in kinase reactions.

- Protease Inhibition: Monitor cleavage of fluorogenic substrates (e.g., FITC-labeled peptides) via fluorescence quenching .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification at Scale: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).

- Byproduct Mitigation: Optimize stoichiometry of sulfonylation reagents to minimize di-sulfonylated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.